molecular formula C7H3BrINS B1532877 6-Bromo-2-iodobenzo[d]thiazole CAS No. 1188077-72-6

6-Bromo-2-iodobenzo[d]thiazole

Cat. No. B1532877
CAS RN: 1188077-72-6
M. Wt: 339.98 g/mol
InChI Key: BKEJBIDIIKBSFD-UHFFFAOYSA-N
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Description

6-Bromo-2-iodobenzo[d]thiazole is a chemical compound with the molecular formula C7H3BrINS . It has a molecular weight of 339.98 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole core with bromine and iodine substituents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques : The compound is used in various synthesis techniques. For instance, the reaction of 2-amino-3-(2-propynyl)thiazolium bromide with various iodobenzenes, catalyzed by Pd/Cu, leads to the formation of 6-substituted imidazo[2,1-b]thiazoles. This process involves sodium lauryl sulfate as a surfactant and cesium carbonate as a base in water (Kamali et al., 2009).

  • Salt and Co-crystal Formation : Studies focusing on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives have increased understanding of the role of 6-bromobenzo[d]thiazol-2-amine in binding with these derivatives. This research includes the preparation of anhydrous and hydrated multicomponent organic acid–base adducts (Jin et al., 2012).

  • Thiazole Derivative Synthesis : The synthesis of 6-bromo-2-arylindoles starting from 2-iodobenzoic acid demonstrates the utility of this compound in regioselective bromination, followed by various chemical reactions such as Curtius rearrangement (Valois-Escamilla et al., 2011).

Biochemical and Medical Research

  • Carbonic Anhydrase Inhibition Studies : A series of benzo[d]thiazole-5- and 6-sulfonamides, including bromo- and iodo-derivatives at the heterocyclic ring, have been synthesized and investigated for inhibition of various human carbonic anhydrase isoforms. This research has implications in medical chemistry, highlighting the potential of these derivatives in targetingspecific carbonic anhydrase isoforms for therapeutic purposes (Abdoli et al., 2017).
  • Fluorescent Sensor Development : The synthesis of a "turn-on" fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol demonstrates the application of this compound in the development of sensors for detecting toxic metal ions like Hg(II) and Cu(II). Such sensors are significant for biological field applications, including intracellular monitoring of toxic agents in cells like HeLa cells (Rasheed et al., 2019).

Organic Chemistry and Material Science

  • Synthesis of Aromatic Heterocyclic Fluorescent Compounds : Research on thiazole-based aromatic heterocyclic fluorescent compounds bearing various electron-donating and electron-withdrawing tails, including bromo and triphenylamino, showcases the role of 6-Bromo-2-iodobenzo[d]thiazole in developing materials with adjustable electronic properties. These compounds have applications in photophysical and electrochemical domains (Tao et al., 2013).

  • Suzuki-Miyaura Coupling in Synthesis : The compound is utilized in the Suzuki-Miyaura coupling process to selectively synthesize focused libraries of substituted ring-fused 2-pyridones. This approach is particularly beneficial in the creation of compounds with novel antibacterial properties (Bengtsson & Almqvist, 2010).

Safety and Hazards

The safety data sheet for 6-Bromo-2-iodobenzo[d]thiazole suggests avoiding contact with skin and eyes, and not to breathe in mist, gas, or vapors .

Future Directions

Thiazoles, including 6-Bromo-2-iodobenzo[d]thiazole, are being studied for their potential in inhibiting quorum sensing in bacteria, which could lead to new treatments for bacterial infections .

properties

IUPAC Name

6-bromo-2-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEJBIDIIKBSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737841
Record name 6-Bromo-2-iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188077-72-6
Record name 6-Bromo-2-iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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